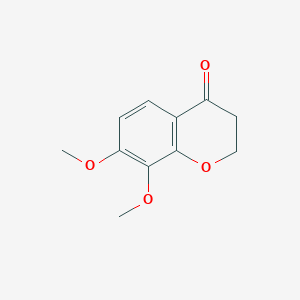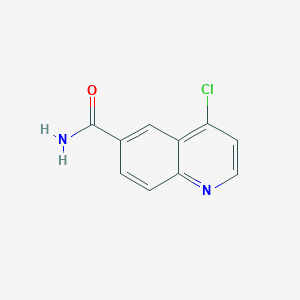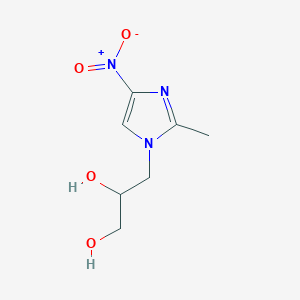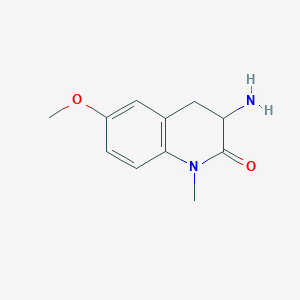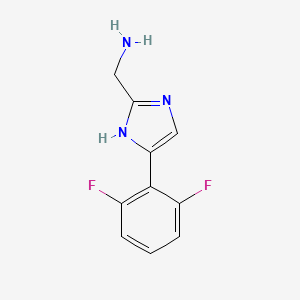
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can convert it into different quinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with enhanced pharmacological properties. For example, oxidation can yield quinazoline-2,4(1H,3H)-diones, which have shown potential as antitumor agents .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Medicine: Research has indicated potential antitumor, anticonvulsant, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Known for its antitumor activity and used as a PARP-1/2 inhibitor.
2,3-Dihydroquinazolinones: These compounds have shown potential in various therapeutic applications, including anticonvulsant and antimicrobial activities.
Uniqueness
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and enhance its biological activity. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications.
特性
CAS番号 |
143993-15-1 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
2-[1-(methylamino)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-7(12-2)10-13-9-6-4-3-5-8(9)11(15)14-10/h3-7,12H,1-2H3,(H,13,14,15) |
InChIキー |
ZDXHLLCQRPUSCN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


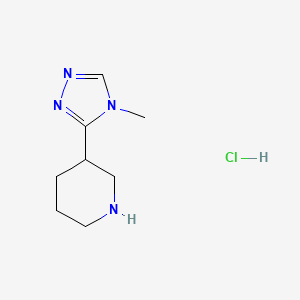
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
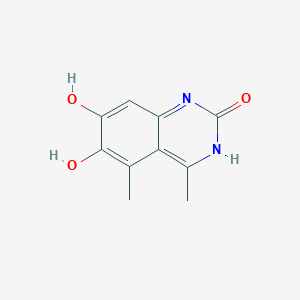
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

